7-Ethoxy-3-pyridin-2-ylchromen-2-one
Description
7-Ethoxy-3-pyridin-2-ylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) backbone substituted with an ethoxy group at the 7-position and a pyridin-2-yl moiety at the 3-position. Coumarin derivatives are widely studied for their optical properties, biological activities, and applications in materials science. Structural analogs of this compound are often explored as fluorescent probes, enzyme inhibitors, or intermediates in organic synthesis .
Properties
IUPAC Name |
7-ethoxy-3-pyridin-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-12-7-6-11-9-13(14-5-3-4-8-17-14)16(18)20-15(11)10-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZKJXZWMUDWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-3-pyridin-2-ylchromen-2-one typically involves the condensation of 7-ethoxycoumarin with 2-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-3-pyridin-2-ylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, which are being explored for therapeutic applications.
Industry: It is used in the development of dyes, optical brighteners, and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-pyridin-2-ylchromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: By inhibiting these targets, the compound can modulate various biological pathways, leading to its observed biological effects such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Electronic and Optical Properties: The 7-diethylamino analog (Table 1) exhibits strong fluorescence due to its extended π-conjugation from the styryl-pyridinyl group. Its emission maxima are redshifted compared to this compound, which lacks such conjugation . The ethoxy group in this compound provides electron-donating effects, stabilizing the excited state and enhancing quantum yield relative to hydroxyl-substituted analogs (e.g., 7-hydroxy-8-methoxy derivative) .
Crystallographic Behavior: The 7-diethylamino analog crystallizes in a monoclinic system (space group P2₁/n) with intermolecular C–H···O/N hydrogen bonds stabilizing its lattice . In contrast, the ethoxy analog may exhibit different packing due to reduced hydrogen-bonding capacity.
Ethoxy groups may modulate membrane permeability in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
